2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid
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Overview
Description
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid is a chemical compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxyethyl group at the 5 position, and a carboxylic acid group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid derivative followed by the introduction of the hydroxyethyl group. One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced into the benzene ring. The hydroxyethyl group can be added through a Friedel-Crafts alkylation reaction using ethylene oxide or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in these reactions are carefully selected to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-Difluoro-5-(1-carboxyethyl)benzoic acid.
Reduction: Formation of 2,4-Difluoro-5-(1-hydroxyethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites of enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2,4-Difluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a hydroxyethyl group, leading to different chemical properties and reactivity.
2,5-Difluoro-4-nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical behavior
Uniqueness
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxyethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1162674-70-5 |
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Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2,4-difluoro-5-(1-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-4(12)5-2-6(9(13)14)8(11)3-7(5)10/h2-4,12H,1H3,(H,13,14) |
InChI Key |
ATLQHKCRTBCZPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)C(=O)O)O |
Origin of Product |
United States |
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